molecular formula C22H16O6S B2639557 (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate CAS No. 844454-32-6

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No. B2639557
CAS RN: 844454-32-6
M. Wt: 408.42
InChI Key: WEWNSFPLQIGOCZ-UNOMPAQXSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzofuran and thiophene rings could be formed using cyclization reactions, while the ester group could be introduced using a condensation reaction .


Molecular Structure Analysis

The molecular structure of such a compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, while the benzofuran and thiophene rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

Derivatives and Synthesis Techniques

Research has explored the synthesis of various derivatives of benzofuran and thiophene compounds, demonstrating their versatility in organic synthesis. For example, derivatives of 5,6-dimethoxybenzo[b]thiophen-2-(3H)one have been synthesized, showcasing methods to create complex molecules with potential for further chemical transformations and applications in material science and pharmacology (Camoutsis et al., 1981).

Photochemical Reactivities

The photochemical reactivities of compounds containing benzofuran moieties have been investigated, revealing insights into their potential for creating novel organic materials through photoreactions. This includes studies on modulated photochemical reactions under various conditions, highlighting the potential for developing new synthetic pathways and materials (Bisht et al., 2018).

Biological Activities and Applications

Insecticidal Activity

Certain benzofuran and thiophene derivatives have been shown to possess insecticidal properties. Research into 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]-thiophen-3-yl chrysanthemates, for example, has demonstrated their efficacy against pests like the American cockroach, suggesting potential applications in pest management (Nakada et al., 1978).

Antimicrobial and Antifungal Activity

Synthesis and evaluation of benzofuran-based compounds for antimicrobial and antifungal activities have been extensively studied. These compounds exhibit significant bioactivities, indicating their potential as novel therapeutic agents against various microbial and fungal pathogens. For instance, the synthesis and bioactivity studies of certain thiazole derivatives highlighted their insecticidal and fungicidal potentials, offering a foundation for developing new antimicrobial agents (Shen et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-16-6-3-7-17(26-2)20(16)22(24)27-13-8-9-15-18(11-13)28-19(21(15)23)12-14-5-4-10-29-14/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWNSFPLQIGOCZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

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